Oxazolidine Cabazitaxel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

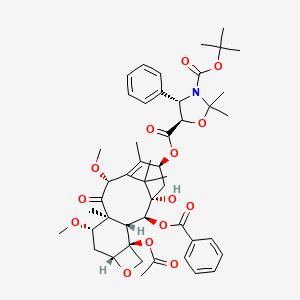

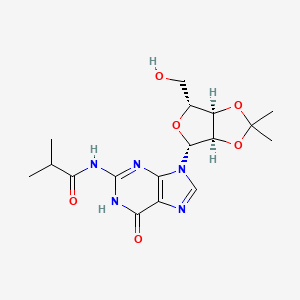

Oxazolidine Cabazitaxel is a compound that combines the structural features of oxazolidine and cabazitaxel. Cabazitaxel is a second-generation taxane used as an antineoplastic agent, particularly in the treatment of metastatic castration-resistant prostate cancer. Oxazolidine, on the other hand, is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. The combination of these two structures aims to enhance the pharmacological properties of cabazitaxel, potentially improving its efficacy and reducing resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolidines typically involves multicomponent reactions of 1,2-amino alcohols. These reactions can be categorized into three main strategies: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . For cabazitaxel, the synthesis involves the preparation of 4α-acetoxy-2α-benzoyloxy-5β,20-epoxy-1β,13α-dihydroxy-7β,10β-dimethoxy-9-oxo-11-taxene, followed by further chemical modifications .

Industrial Production Methods

Industrial production of cabazitaxel involves a series of chemical reactions starting from 10-deacetylbaccatin III, a compound isolated from the yew tree. The process includes multiple steps of esterification, oxidation, and coupling reactions to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

Oxazolidine Cabazitaxel undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts such as palladium . The reactions are typically carried out under mild conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various functionalized oxazolidines and modified taxane derivatives, which are crucial intermediates in the synthesis of the final compound .

Scientific Research Applications

Oxazolidine Cabazitaxel has a wide range of scientific research applications:

Medicine: Primarily used in oncology for the treatment of metastatic castration-resistant prostate cancer.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

Cabazitaxel exerts its effects by binding to the N-terminal amino acids of the beta-tubulin subunit, promoting microtubule polymerization while simultaneously inhibiting disassembly. This results in the stabilization of microtubules, preventing cell division and leading to tumor cell death . Oxazolidines, on the other hand, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .

Comparison with Similar Compounds

Similar Compounds

Docetaxel: A first-generation taxane with similar mechanisms of action but different pharmacokinetic properties.

Uniqueness

This compound is unique due to its combined structure, which enhances its pharmacological properties. The oxazolidine ring improves its ability to inhibit bacterial protein synthesis, while the cabazitaxel component effectively stabilizes microtubules, making it a potent antineoplastic agent .

Properties

Molecular Formula |

C48H61NO14 |

|---|---|

Molecular Weight |

876.0 g/mol |

IUPAC Name |

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |

InChI |

InChI=1S/C48H61NO14/c1-26-30(59-41(53)36-34(28-19-15-13-16-20-28)49(45(8,9)62-36)42(54)63-43(3,4)5)24-48(55)39(60-40(52)29-21-17-14-18-22-29)37-46(10,38(51)35(57-12)33(26)44(48,6)7)31(56-11)23-32-47(37,25-58-32)61-27(2)50/h13-22,30-32,34-37,39,55H,23-25H2,1-12H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1 |

InChI Key |

WGEFOIHAXGTXJE-RTMVWDMESA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)

![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)

![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)